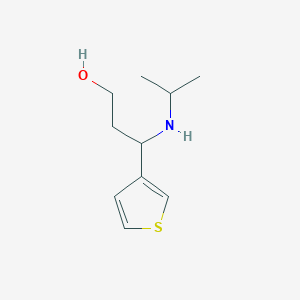
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both an isopropylamino group and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.
Functionalization: The thiophene ring is functionalized to introduce the propan-1-ol moiety.
Amine Introduction: The isopropylamino group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the alcohol group.
Substitution: The isopropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Thiophene-3-ylpropanone.
Reduction: Thiophene-3-ylpropanamine.
Substitution: Depending on the nucleophile used, various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Receptors: Interact with specific receptors in the body.
Inhibit Enzymes: Inhibit the activity of certain enzymes.
Modulate Pathways: Affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-3-(thiophen-3-yl)propan-1-ol
- 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol
- 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol
Uniqueness
3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the isopropylamino group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-8(2)11-10(3-5-12)9-4-6-13-7-9/h4,6-8,10-12H,3,5H2,1-2H3 |
InChI Key |
HEFHRURDJGUKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















